molecular formula C13H13NO2S B11792171 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11792171
M. Wt: 247.31 g/mol
InChI Key: JRTGEIDPWKTBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound features a phenyl ring substituted with an ethylthio group at the para position and a carboxylic acid group at the 2-position of the pyrrole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(ethylthio)benzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. The reaction typically proceeds via a condensation reaction followed by cyclization to form the pyrrole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrrole derivatives, including 5-(4-(ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural motifs showed promising activity against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that modifications to the pyrrole ring can enhance antimicrobial potency, making this compound a candidate for further development as an anti-tuberculosis agent .

Antioxidant Properties

The antioxidant capabilities of pyrrole derivatives have been extensively studied. A comparative analysis of various substituted pyrroles indicated that those containing ethylthio groups exhibited enhanced radical scavenging activity. Specifically, the DPPH radical scavenging assay showed that certain derivatives had antioxidant effects superior to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Pharmacological Applications

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrrole-based compounds. In vitro assays demonstrated that this compound inhibited pro-inflammatory cytokine production in macrophages. This positions the compound as a potential therapeutic agent for inflammatory diseases .

Cancer Research

Pyrrole derivatives are being investigated for their anticancer activities. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Further research is necessary to elucidate its mechanism of action and therapeutic potential in oncology .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers derived from pyrrole compounds exhibit improved conductivity and are suitable for applications in organic electronics and sensors .

Data Table: Summary of Biological Activities

Activity Compound Reference
AntimicrobialEffective against Mycobacterium tuberculosis
AntioxidantSuperior DPPH scavenging compared to ascorbic acid
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines
Polymer synthesisEnhanced mechanical properties

Mechanism of Action

The mechanism of action of 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylthio group and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Methylthio)phenyl)-1H-pyrrole-2-carboxylic acid
  • 5-(4-(Ethylthio)phenyl)-1H-pyrrole-3-carboxylic acid
  • 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxamide

Uniqueness

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the ethylthio group and the carboxylic acid group. This unique arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethylthio group enhances its lipophilicity, which can influence its interaction with biological membranes and its overall pharmacokinetic properties.

Biological Activity

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with an ethylthio group and a carboxylic acid moiety. Its structural characteristics are essential for its biological interactions. The presence of the ethylthio group may enhance lipophilicity, influencing its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrrole family exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound has shown promise in several studies:

Antimicrobial Activity

  • Mechanism of Action : The compound's antimicrobial effects are attributed to its ability to disrupt bacterial quorum sensing (QS), which is crucial for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa .
  • Efficacy : In vitro studies demonstrated that this compound significantly reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, leading to impaired biofilm formation .

Antitubercular Activity

  • Structure-Activity Relationship (SAR) : Similar pyrrole derivatives have been investigated for their antitubercular activity. For instance, modifications that enhance electron-withdrawing characteristics have been linked to improved efficacy against Mycobacterium tuberculosis .
  • Potency : Some derivatives exhibited minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against drug-resistant strains, suggesting that structural modifications can significantly enhance biological activity .

Binding Characteristics

Recent studies on related pyrrole compounds have explored their binding characteristics with various proteins involved in disease processes. For instance, binding simulations with hepatitis B virus capsid proteins revealed insights into the structural affinities that could be applicable to this compound .

Case Studies

  • Quorum Sensing Inhibition :
    • A study highlighted the ability of PT22 (related pyrrole derivative) to inhibit QS in Pseudomonas aeruginosa, showcasing how similar compounds could function as antibiotic accelerants when combined with traditional antibiotics like gentamicin .
  • Antituberculosis Research :
    • Another investigation focused on pyrrole-2-carboxamides, revealing that certain substitutions led to significant antitubercular activity and low cytotoxicity, indicating a favorable therapeutic window for further development .

Data Tables

Compound NameActivity TypeMIC (µg/mL)Notes
5-(4-Ethylthio)phenyl-1H-pyrrole-2-carboxylic acidAntimicrobialTBDDisrupts QS in Pseudomonas aeruginosa
Pyrrole-2-carboxamideAntitubercular<0.016Effective against drug-resistant strains
PT22QS Inhibitor0.50 - 1.00Enhances efficacy of gentamicin

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

5-(4-ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2S/c1-2-17-10-5-3-9(4-6-10)11-7-8-12(14-11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16)

InChI Key

JRTGEIDPWKTBBT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.